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The table below summarizes the core structural characteristics of the 3C protease that define the rupintrivir

binding site:

Feature Description Role in Inhibitor Binding

Overall
Fold

Chymotrypsin-like fold divided into

two major domains with a soft linker
[1].

Provides the structural scaffold for the catalytic

active site.

Catalytic
Triad

Consists of Cys146, His40, and
Glu71 (HRV-14 numbering) [2].

Cys146 acts as a nucleophile for the covalent,
irreversible inhibition by rupintrivir.

S1'
Subsite

A volume-deferred, smaller pocket in
HRV-C15 [1].

Affects accommodation of the rupintrivir's P1'
group; smaller size in HRV-C lowers binding

affinity.

S2 Subsite A half-closed pocket in HRV-C15 [1]. Binds the P2 fluoro-phenylalanine group of

rupintrivir; unique conformation in HRV-C affects
inhibitor fit.

S2'
Subsite

A surface-recessive pocket in EV71,
not present in HRV [3].

In enteroviruses, this pocket contributes to
substrate affinity but is not optimally engaged by

rupintrivir.
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Rupintrivir Binding Affinity Across Virus Species

Rupintrivir's effectiveness varies significantly across different picornaviruses, primarily due to differences

in the 3C protease binding sites:

Virus Species
EC50 / Binding Affinity
Note

Structural Reason for Affinity

HRV-A / HRV-B Lower EC50 (higher

potency) [1].

Protease active site optimally accommodates

rupintrivir's conformation.

HRV-C15 EC50 ~93 nmol/L (2-6 fold

lower affinity than HRV-A/B)
[1].

Smaller S1' and half-closed S2 subsites force

rupintrivir into a less optimal, "intermediate"
conformation [1].

Enterovirus 71
(EV71)

EC50 ~2 orders of
magnitude higher than for

HRVs [1].

Presence of a recessive S2' pocket not used by
rupintrivir; different active site microenvironment [3].

Experimental Protocol: Structural Determination of 3C
Protease with Rupintrivir

The following workflow outlines the key steps for determining the 3C protease structure bound to

rupintrivir using X-ray crystallography:
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Workflow for determining the 3C protease-rupintrivir complex structure.

Sample Preparation
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Gene Cloning: The DNA fragment encoding the full-length 3C protease is cloned into a pET-

28a expression vector [1].
Protein Expression: The recombinant plasmid is transformed into E. coli BL21(DE3) cells.

Protein expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours [1].
Protein Purification: Cells are lysed, and the protein is purified using affinity chromatography

(Ni–NTA column), followed by ion-exchange and gel filtration chromatography. The protein is
concentrated to ~5 mg/mL for crystallization [1].

Complex Formation: The purified 3C protease is incubated with a 5-fold molar excess of
rupintrivir to form the inhibitor complex before crystallization [4].

Crystallography

Crystallization: Crystals are grown at 16°C using the hanging drop vapor diffusion method
over a reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH

5.0), and 16% (w/v) PEG 3,350 [1].
Data Collection: X-ray diffraction data sets are collected at a synchrotron beamline. Datasets

are processed and scaled using the HKL2000 package [1].
Structure Solution: The initial structure is solved by molecular replacement using a known 3C

protease structure (e.g., HRV-2 3C, PDB: 1CQQ) as a search model. Subsequent model
building and refinement are performed using COOT and PHENIX [1].

Implications for Antiviral Drug Development

The structural insights from rupintrivir binding offer valuable directions for designing robust antiviral

therapies:

Conformational Flexibility of Rupintrivir: Rupintrivir assumes different conformations when

bound to proteases from HRV-A, HRV-C, and EV71 [1]. This flexibility is a key consideration for

designing broader-spectrum inhibitors that can adapt to variations in the active sites of different

picornaviruses.

Strategy to Combat Resistance: The "substrate envelope" hypothesis suggests that inhibitors staying

within the spatial constraints of the natural substrate are less likely to encounter viable resistance

mutations [4]. Designing inhibitors that fit within this envelope leverages the evolutionary constraints

of the protease, making it difficult for the virus to mutate without compromising its ability to cleave its

own polyprotein.
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Repurposing Potential: Structural and sequence analysis indicates that drugs developed against

Enterovirus A/B 3C proteases might be more effective against HRV-C than drugs designed for HRV-

A/B [1], suggesting a promising path for drug repurposing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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